molecular formula C7H16N2O B13530884 N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine

N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine

Cat. No.: B13530884
M. Wt: 144.21 g/mol
InChI Key: RDRRLJZKRWJOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine is a synthetic organic compound featuring an oxetane ring, a four-membered oxygen-containing heterocycle that has garnered significant interest in medicinal chemistry as a versatile building block. The incorporation of the oxetane moiety is a strategic approach in drug design, as this saturated, polar structure can serve as a bioisostere for common functional groups like carbonyls or gem-dimethyl groups, potentially improving the physicochemical properties of lead compounds, such as enhancing solubility, metabolic stability, and reducing aromatic ring count . The molecule's structure, which includes multiple nitrogen atoms acting as hydrogen bond donors and acceptors, is characteristic of compounds designed for molecular recognition in biological systems. This compound is representative of a class of diaminooxetane derivatives, which are recognized as emerging, valuable intermediates for the synthesis of novel pharmacologically active molecules . As a multifunctional amine, it can undergo various synthetic transformations and is intended for use as a key synthetic intermediate in discovery chemistry programs. It is supplied for research purposes as a high-purity material. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N,N'-dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7-5-10-6-7/h7-8H,3-6H2,1-2H3

InChI Key

RDRRLJZKRWJOJH-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1COC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two main steps:

  • Formation or availability of the oxetan-3-amine core (oxetane ring bearing an amino group at position 3).
  • Subsequent alkylation or amination steps to introduce the methylaminoethyl substituent and N-methyl groups.

Preparation of Oxetan-3-amine Intermediate

Oxetan-3-amine is a crucial intermediate for the synthesis. It can be prepared or obtained commercially and then used as a starting material for further functionalization. The oxetane ring is typically formed via ring expansion or cyclization reactions starting from epoxides or halohydrins, followed by amination.

Alkylation and Amination to Form the Target Compound

Several methods have been reported for the alkylation of oxetan-3-amine with methylaminoethyl groups:

  • Nucleophilic substitution reactions : Oxetan-3-amine is reacted with appropriate alkyl halides or tosylates bearing methylaminoethyl moieties under basic conditions. For example, a mixture of oxetan-3-amine and methylaminoethyl halide in the presence of bases such as triethylamine or sodium carbonate in solvents like acetonitrile or N,N-dimethylformamide can afford the desired product.

  • Microwave-assisted synthesis : Microwave irradiation has been used to accelerate the reaction between oxetan-3-amine and electrophilic alkylating agents at elevated temperatures (e.g., 100 °C) for short reaction times (e.g., 1 hour), improving yields and reducing reaction times.

  • Use of organic bases : Bases such as N-ethyl-N,N-diisopropylamine or triethylamine facilitate the nucleophilic substitution by deprotonating the amine and promoting the reaction in solvents like ethanol or N-methylpyrrolidinone at reflux or elevated temperatures.

Representative Reaction Conditions and Yields

Step Reactants Base Solvent Temperature Time Yield (%) Notes
Alkylation of oxetan-3-amine with methylaminoethyl halide Oxetan-3-amine + methylaminoethyl halide Triethylamine N-methylpyrrolidinone 100 °C Overnight Moderate to high Purification by silica gel chromatography
Microwave-assisted alkylation Oxetan-3-amine + chloromethyl derivative Sodium carbonate Acetonitrile 100 °C (microwave) 1 hour Low mg scale isolated Preparative HPLC purification
Reaction in ethanol with diisopropylethylamine Oxetan-3-amine + 4-methoxy-3-nitropyridine Diisopropylethylamine Ethanol Reflux, sealed tube 16 hours Moderate Precipitation and filtration to isolate product

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of oxetane ring protons and methylaminoethyl substituents.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 144.21 g/mol confirm the molecular formula.

  • Chromatographic Purity : High-performance liquid chromatography (HPLC) or preparative HPLC is used to assess and purify the compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct alkylation of oxetan-3-amine Oxetan-3-amine Methylaminoethyl halides, triethylamine or sodium carbonate 80-100 °C, solvents like NMP, ethanol, or acetonitrile Straightforward, moderate to good yields Requires purification, moderate reaction times
Microwave-assisted alkylation Oxetan-3-amine Chloromethyl derivatives, sodium carbonate Microwave, 100 °C, 1 hour Faster reaction, efficient for small scale Scale-up may be challenging
Multi-step ring expansion and azide reduction Epoxide precursors Sodium azide, reducing agents Multiple steps, low temperature Access to chiral intermediates Hazardous azide intermediates, complex process

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key structural and molecular characteristics of N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1554560-03-0 C₆H₁₄N₂O 130.19 Methyl, 2-(methylamino)ethyl
N-(2-Chlorobenzyl)oxetan-3-amine 2922390090 C₁₀H₁₂ClNO 197.66 2-Chlorobenzyl
3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine 1021392-84-6 C₁₈H₂₂N₂O 282.39 Aminomethyl, N,N-dibenzyl
3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine 16727-43-8 C₁₂H₁₈N₂O 206.29 Aminomethyl, N-benzyl, N-methyl
N-(2-Methoxyethyl)methylamine Not provided C₄H₁₁NO 89.14 2-Methoxyethyl, methyl

Reactivity and Functional Group Analysis

  • This compound: The oxetane ring confers rigidity and polarity, while the secondary and tertiary amines enable nucleophilic reactions (e.g., alkylation, acylation). The absence of bulky substituents enhances its solubility and reactivity compared to benzyl- or chlorobenzyl-substituted analogs .
  • N-(2-Chlorobenzyl)oxetan-3-amine : The electron-withdrawing chlorine atom on the benzyl group reduces nucleophilicity but increases stability toward oxidation. This compound is favored in agrochemical synthesis, where halogenated aromatics enhance pesticidal activity .
  • 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine: The dibenzyl groups introduce steric hindrance, slowing reactions at the amine sites. However, this bulkiness stabilizes intermediates in catalytic processes or peptide coupling reactions .
  • Its simpler structure lacks the metabolic resistance of oxetanes but is advantageous in small-molecule drug design .

Biological Activity

N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its unique oxetane ring structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound has the chemical formula C7H16N2OC_7H_{16}N_2O and is characterized by an oxetane ring, which contributes to its unique properties. The compound is synthesized through various organic reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, the compound has been observed to influence signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies indicated a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a therapeutic agent against certain types of cancer .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications to the oxetane ring can enhance its antibacterial properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-methyl-N-[2-(methylamino)ethyl]anilineAniline derivativeModerate anticancer activity
N-methyl-N-(2-hydroxyethyl)amineHydroxy group additionLimited biological activity
N-methyl-N-(2-aminoethyl)amineAmino group additionAntimicrobial properties

This compound stands out due to its oxetane structure, which enhances its reactivity and biological activity compared to other related compounds .

Case Studies

  • Breast Cancer Study : A study involving ZR-75-1 breast cancer cells treated with this compound revealed a decrease in H3K23 acetylation levels within 10 minutes of treatment, indicating rapid cellular response mechanisms. The compound demonstrated an IC50 value of 670 nM, showcasing its potential efficacy in targeting specific cancer pathways .
  • Antimicrobial Evaluation : In antimicrobial assays, this compound exhibited a significant zone of inhibition against various bacterial strains, outperforming several standard antibiotics in terms of efficacy .

Q & A

Q. What are the optimal synthetic routes for N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine, and how can reaction conditions be tailored to improve yield?

The synthesis of oxetan-3-amine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like N-(2-methoxybenzyl)oxetan-3-amine are synthesized via intramolecular cyclization of epoxide precursors under basic conditions (e.g., sodium hydride or potassium carbonate) . To optimize yield:

  • Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Control temperature (20–60°C) to minimize side reactions like over-alkylation.
  • Monitor reaction progress via TLC or HPLC to isolate the product before degradation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methylene groups in the oxetane ring (δ 3.5–4.5 ppm) and amine protons (δ 1.5–2.5 ppm). NOESY can confirm spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₁₇N₂O) and detects fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for N–H (~3300 cm⁻¹) and C–O (~1100 cm⁻¹) confirm functional groups .

Q. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The oxetane’s strained four-membered ring enhances reactivity compared to larger cyclic ethers (e.g., tetrahydrofuran). The ring-opening under acidic or basic conditions generates intermediates for further functionalization. For example, oxetan-3-amines react with electrophiles (e.g., benzyl halides) to form N-alkylated derivatives, a strategy used in drug candidate synthesis .

Q. What computational methods are suitable for predicting the compound’s solubility and partition coefficient (logP)?

  • Molecular Dynamics (MD) Simulations : Model solvation shells in water and organic solvents.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding capacity.
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) to estimate logP. Experimental validation via shake-flask methods is recommended .

Q. How can impurities arising from synthesis be identified and quantified?

  • HPLC-MS : Detect trace impurities (e.g., unreacted amines or byproducts) with a C18 column and acetonitrile/water gradient.
  • GC-MS : Analyze volatile impurities using a DB-5 column.
  • NMR with Spiking : Compare spectra with spiked reference standards to confirm impurity identity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity?

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methyl with trifluoromethyl) and test against biological targets (e.g., kinases or GPCRs) .
  • Pharmacophore Mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical binding interactions.
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays or cell viability models .

Q. What strategies resolve contradictions in reported biological activity data for oxetan-3-amine derivatives?

  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay conditions or cell lines).
  • Dose-Response Curves : Confirm activity across a concentration range to rule out false positives.
  • Orthogonal Assays : Validate results using unrelated techniques (e.g., SPR for binding affinity and fluorescence polarization for enzymatic activity) .

Q. How does the compound’s stereochemistry impact its interaction with chiral biological targets?

  • Chiral Chromatography : Separate enantiomers using a Chiralpak AD-H column.
  • Circular Dichroism (CD) : Correlate stereochemical configuration with optical activity.
  • Molecular Dynamics : Simulate enantiomer binding to targets (e.g., proteases) to predict selectivity .

Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative stress?

  • LC-MS/MS : Identify degradation products (e.g., N-oxides or ring-opened aldehydes).
  • Radical Trapping Experiments : Use TEMPO to confirm free radical-mediated pathways.
  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated compounds to elucidate mechanisms .

Q. How can the compound be integrated into polymer or metal-organic framework (MOF) design for catalytic applications?

  • Coordination Chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Zn²⁺) via UV-Vis titration.
  • MOF Synthesis : Use solvothermal methods with the compound as a linker.
  • Catalytic Screening : Evaluate MOFs in reactions like CO₂ reduction or Suzuki coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.